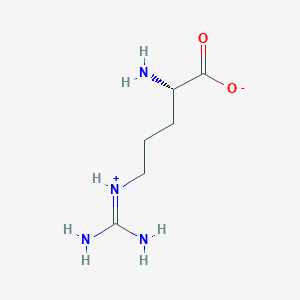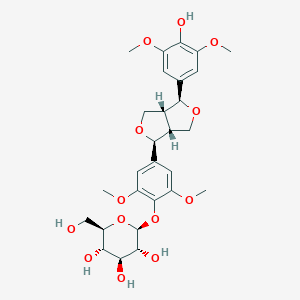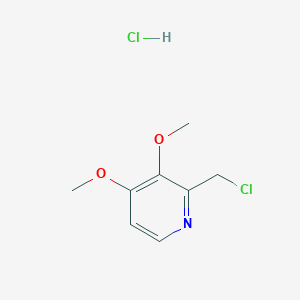
Arucadiol
Übersicht
Beschreibung
AMP-Deoxynojirimycin ist ein potenter Inhibitor von Ceramid-Glucosyltransferase und Glucocerebrosidase 2. Diese Verbindung ist ein Derivat von 1-Deoxynojirimycin, einem natürlich vorkommenden Iminosaccharid, das in Maulbeerblättern und bestimmten Bakterienstämmen gefunden wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
AMP-Deoxynojirimycin kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Reduktion von Nojirimycin zu 1-Deoxynojirimycin, gefolgt von weiteren chemischen Modifikationen, um die AMP-Einheit einzuführen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Reduktionsmitteln und spezifischen Katalysatoren, um die Transformation zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von AMP-Deoxynojirimycin erfolgt häufig durch mikrobielle Fermentation. Bestimmte Bakterienstämme, wie z. B. Bacillus- und Streptomyces-Arten, produzieren 1-Deoxynojirimycin als Sekundärmetabolit . Der Fermentationsprozess kann optimiert werden, um die Ausbeute der gewünschten Verbindung zu erhöhen, gefolgt von der Reinigung und chemischen Modifikation, um AMP-Deoxynojirimycin zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
AMP-Deoxynojirimycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen oder bestehende ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, umfassen aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von AMP-Deoxynojirimycin mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
AMP-Deoxynojirimycin hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
AMP-Deoxynojirimycin übt seine Wirkung aus, indem es Ceramid-Glucosyltransferase und Glucocerebrosidase 2 hemmt. Diese Enzyme sind an der Biosynthese von Glucosylceramid beteiligt, einer Schlüsselkomponente von Glykosphingolipiden . Durch die Hemmung dieser Enzyme stört AMP-Deoxynojirimycin die Produktion von Glykosphingolipiden, was verschiedene zelluläre Prozesse und Signalwege beeinflussen kann .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AMP-Deoxynojirimycin can be synthesized through various chemical routes. One common method involves the reduction of nojirimycin to produce 1-Deoxynojirimycin, followed by further chemical modifications to introduce the AMP moiety . The reaction conditions typically involve the use of reducing agents and specific catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of AMP-Deoxynojirimycin often involves microbial fermentation. Certain bacterial strains, such as Bacillus and Streptomyces species, are known to produce 1-Deoxynojirimycin as a secondary metabolite . The fermentation process can be optimized to increase the yield of the desired compound, followed by purification and chemical modification to obtain AMP-Deoxynojirimycin.
Analyse Chemischer Reaktionen
Types of Reactions
AMP-Deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of AMP-Deoxynojirimycin with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
AMP-Deoxynojirimycin has a wide range of scientific research applications:
Wirkmechanismus
AMP-Deoxynojirimycin exerts its effects by inhibiting ceramide glucosyltransferase and glucocerebrosidase 2. These enzymes are involved in the biosynthesis of glucosylceramide, a key component of glycosphingolipids . By inhibiting these enzymes, AMP-Deoxynojirimycin disrupts the production of glycosphingolipids, which can affect various cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Deoxynojirimycin: Ein natürlich vorkommendes Iminosaccharid mit ähnlichen enzymhemmenden Eigenschaften.
Voglibose: Ein kommerzieller α-Glucosidase-Inhibitor, der zur Behandlung von Diabetes eingesetzt wird.
Acarbose: Ein weiterer α-Glucosidase-Inhibitor mit ähnlichen therapeutischen Anwendungen.
Einzigartigkeit
AMP-Deoxynojirimycin ist einzigartig durch seine duale hemmende Wirkung auf Ceramid-Glucosyltransferase und Glucocerebrosidase 2, was es von anderen ähnlichen Verbindungen unterscheidet, die hauptsächlich auf α-Glucosidase abzielen . Diese duale Wirkung macht es zu einem wertvollen Werkzeug in der Forschung und in potenziellen therapeutischen Anwendungen.
Eigenschaften
IUPAC Name |
5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3-dihydrophenanthren-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h5-6,9-10,21-22H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIJAQIIDANFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C=CC3=C2C(=O)CCC3(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318625 | |
| Record name | Arucadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105037-85-2 | |
| Record name | Arucadiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105037-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arucadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)











